Croscarmellose sodium
Description
Role as a Superdisintegrant in Oral Solid Dosage Forms
In the realm of pharmaceuticals, disintegrants are essential components added to tablet and capsule formulations to facilitate their breakup in an aqueous environment. ajpsonline.com Croscarmellose sodium is classified as a "superdisintegrant," a term coined for a newer generation of disintegrants that are effective at much lower concentrations (typically 1-10% by weight) compared to traditional disintegrants like starch. pharmaexcipients.comjddtonline.info
The primary mechanisms through which this compound exerts its disintegrating effect are swelling and wicking. roquette.commedium.com
Swelling: Upon contact with water, the fibrous particles of this compound swell rapidly and significantly—up to 4 to 8 times their original volume in under 10 seconds. celluloseankit.comnih.gov This omnidirectional expansion creates a powerful force within the tablet matrix, pushing adjacent particles apart and causing the tablet to break into smaller fragments. roquette.compharmaexcipients.com
Wicking: The fibrous and porous nature of this compound particles facilitates the rapid uptake of water into the tablet core via capillary action. medium.comhumanjournals.com This action disrupts the intermolecular bonds holding the tablet components together, further promoting disintegration. roquette.com
This dual-action mechanism ensures a rapid and efficient breakdown of the dosage form, which is a prerequisite for the drug's dissolution and absorption. roquette.commedium.com For instance, the addition of just 1% this compound to a mannitol-based tablet can decrease the disintegration time from over two minutes to under 35 seconds. roquette.com Similarly, in tablets made with microcrystalline cellulose (B213188), 1% this compound can reduce disintegration time from nearly 29 minutes to between 3 and 5 minutes. roquette.com
Table 1: Effect of this compound (CCS) on Tablet Disintegration Time
This table illustrates the significant reduction in disintegration time when this compound is added to different tablet formulations. The data is based on studies comparing tablets with and without the superdisintegrant.
| Tablet Base | CCS Concentration | Disintegration Time (seconds) | Reference |
|---|---|---|---|
| Mannitol | 0% | 126.5 | roquette.com |
| Mannitol | 1% | <35 | roquette.com |
| Microcrystalline Cellulose (MCC) | 0% | 1724 | roquette.com |
| Microcrystalline Cellulose (MCC) | 1% | ~200-300 | roquette.com |
Evolution and Significance in Pharmaceutical Excipient Science
The development of superdisintegrants like this compound marked a significant advancement in pharmaceutical formulation. Before their introduction, traditional disintegrants such as starch were commonly used. pharmaexcipients.com However, these often required higher concentrations and exhibited less efficient and reliable disintegration performance. pharmaexcipients.com
Scope of Academic Research on this compound
Academic and industrial research on this compound is extensive and focuses on several key areas. A primary area of investigation is the relationship between its physicochemical properties and its functional performance. Studies have shown that attributes such as particle size, degree of substitution, and even the source of the cellulose can influence its effectiveness. roquette.compharmaexcipients.com For example, some research indicates that larger particles may lead to faster disintegration. medium.com Another study found that different manufacturing sources can produce this compound with varying degrees of crystallinity, which in turn affects swelling capacity and dissolution performance. pharmaexcipients.com
Another significant research avenue is the comparison of this compound with other superdisintegrants. umw.edu.pl These studies often evaluate performance based on wetting time, disintegration time, and impact on drug dissolution. While crospovidone may exhibit faster wetting, this compound's powerful swelling is often highlighted as its key advantage. umw.edu.pldergipark.org.tr
Furthermore, research explores the application of this compound in novel drug delivery systems. This includes its use in orally disintegrating tablets (ODTs), where rapid disintegration in the mouth is essential, and even in sustained-release formulations where, under specific conditions with alkaline excipients, it can form a gel structure to control drug release. scispace.comresearchgate.net The compatibility of this compound with various active pharmaceutical ingredients is also a subject of ongoing study, as interactions can sometimes occur. americanpharmaceuticalreview.com
Table 2: Comparative Properties of Common Superdisintegrants
This table provides a comparative overview of the primary mechanisms and swelling capacities of three widely used superdisintegrants. These properties influence their selection for specific pharmaceutical formulations.
| Superdisintegrant | Primary Mechanism(s) | Swelling Capacity | Reference |
|---|---|---|---|
| This compound (CCS) | Swelling & Wicking | 4-8 fold in <10s | nih.gov |
| Sodium Starch Glycolate (B3277807) (SSG) | Swelling | 7-12 fold in <30s | nih.gov |
| Crospovidone | Wicking & Shape Recovery | Moderate | humanjournals.com |
Structure
2D Structure
3D Structure of Parent
Properties
InChI |
InChI=1S/C6H12O6.C2H4O2.Na/c7-1-3(9)5(11)6(12)4(10)2-8;1-2(3)4;/h1,3-6,8-12H,2H2;1H3,(H,3,4); | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXJVFZANSGRMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C(C(C(C(C(C=O)O)O)O)O)O.[Na] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16NaO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Slightly hygroscopic white or slightly yellowish or greyish odourless and tasteless, granular or fibrous powder, White solid; Powdered form is hygroscopic; [Merck Index] White or slightly yellowish hygroscopic solid; Nearly odorless; [JECFA] Beige hygroscopic powder; [Sigma-Aldrich MSDS] | |
| Record name | SODIUM CARBOXY METHYL CELLULOSE, CARBOXY METHYL CELLULOSE, CELLULOSE GUM | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Carboxymethylcellulose Sodium | |
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Solubility |
Yields a viscous colloidal solution with water. Insoluble in ethanol | |
| Record name | SODIUM CARBOXY METHYL CELLULOSE, CARBOXY METHYL CELLULOSE, CELLULOSE GUM | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
CAS No. |
9004-32-4, 74811-65-7 | |
| Record name | Carboxymethylcellulose sodium [USP] | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cellulose, carboxymethyl ether, sodium salt | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cellulose, carboxymethyl ether, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | Croscarmellose Sodium | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Molecular and Structural Characteristics Research
Investigating Cross-linked Carboxymethyl Cellulose (B213188) Polymer Structure
Croscarmellose sodium is chemically the sodium salt of a cross-linked, partially O-(carboxymethylated) cellulose. nih.gov It is synthesized from crude cellulose, often sourced from wood pulp or cotton fibers. researchgate.net The process involves soaking the cellulose in sodium hydroxide, followed by a reaction with sodium monochloroacetate to form sodium carboxymethylcellulose. researchgate.net Subsequent cross-linking, catalyzed by the hydrolysis of excess sodium monochloroacetate to glycolic acid, transforms the linear polymer into a three-dimensional network structure. researchgate.net
This cross-linking is a pivotal modification that renders the polymer insoluble in water while permitting it to swell and absorb significant amounts of fluid. parchem.comcelluloseankit.com The resulting structure is a hydrophilic, highly absorbent material with a fibrous nature, which contributes to its excellent water-wicking capabilities. parchem.com The degree of substitution of carboxymethyl groups and the extent of cross-linking are critical parameters that influence the performance of this compound. sinocurechem.com
Polymorphism and Amorphous-Crystalline States of this compound
Recent research has revealed that this compound can exist in different solid-state forms, a phenomenon known as polymorphism. pharmaexcipients.com These forms are primarily distinguished by their degree of crystallinity, ranging from primarily amorphous to semi-crystalline states. pharmaexcipients.com This structural variability is thought to arise from differences in the manufacturing process. pharmaexcipients.com
Impact of Structural Variability on Functional Attributes
The polymorphic state of this compound has a direct and significant impact on its functional attributes, most notably its swelling capacity. pharmaexcipients.com Studies have shown a clear distinction between high-swelling and low-swelling varieties of this compound, which correlates with their amorphous or semi-crystalline nature. pharmaexcipients.com
Highly swelling this compound samples are predominantly amorphous. pharmaexcipients.com This lack of long-range molecular order allows for greater water uptake and subsequent swelling. In contrast, low-swelling products tend to be semi-crystalline, where the ordered crystalline regions restrict the penetration of water and limit the extent of swelling. pharmaexcipients.com This difference in swelling behavior can significantly affect the disintegration performance of tablets formulated with this compound. pharmaexcipients.com
Table 1: Comparison of Functional Attributes of this compound Polymorphs
| Property | High-Swelling CCS (Amorphous) | Low-Swelling CCS (Semi-crystalline) |
|---|---|---|
| Swelling Ability | Extensive | Limited |
| Primary State | Amorphous | Semi-crystalline |
| Dissolution Profile Enhancement | Superior | Less Effective |
Data sourced from a comparative study of this compound from different manufacturers. pharmaexcipients.com
Spectroscopic and Diffraction-Based Characterization of Crystallinity
The crystallinity of this compound is primarily investigated using X-ray diffraction (XRD) and thermal analysis techniques like Differential Scanning Calorimetry (DSC). pharmaexcipients.com
X-ray diffraction patterns of amorphous this compound show a broad halo, characteristic of a disordered structure, whereas semi-crystalline samples exhibit sharper peaks superimposed on the amorphous halo, indicating the presence of crystalline domains. researchgate.netrjpbcs.com DSC thermograms can also provide insights into the solid state of the polymer. For instance, the presence of specific thermal events can be related to the crystalline or amorphous nature of the material. researchgate.net
Spectroscopic techniques such as Fourier-Transform Infrared (FTIR) spectroscopy are also employed to characterize the chemical structure and can sometimes reveal subtle differences between polymorphs, although XRD is the more definitive method for determining crystallinity. usp.org
Surface Morphology and Porosity Analysis
The surface features and internal porosity of this compound particles are crucial to its mechanism of action, influencing the rate and extent of water uptake.
Advanced Imaging Techniques for Particle Morphology
Scanning Electron Microscopy (SEM) is a fundamental tool for visualizing the surface morphology of this compound. SEM images reveal a fibrous, somewhat porous structure, often described as straw-like particles. mdpi.com
More advanced imaging techniques can provide even greater detail. Environmental Scanning Electron Microscopy (ESEM) allows for the observation of samples in a more natural, hydrated state, which can be particularly insightful for a material like this compound that interacts strongly with water. Atomic Force Microscopy (AFM) can be used to probe the surface topography at a very high resolution, providing detailed information about surface roughness and features.
Quantitative Porosity Determination Methodologies via Thermoporometry and Gas Adsorption
The porosity of this compound can be quantitatively assessed using several methods.
Gas adsorption is a widely used technique for determining the specific surface area and pore size distribution of porous materials. particletechlabs.comazom.com The Brunauer-Emmett-Teller (BET) theory is commonly applied to data from nitrogen adsorption-desorption isotherms to calculate the specific surface area. particletechlabs.combohrium.com The Barrett-Joyner-Halenda (BJH) method can be used to derive the pore size distribution from these isotherms. bohrium.com This analysis provides valuable data on the accessibility of the particle surface to gases and, by extension, to liquids.
Thermoporometry , often carried out using a Differential Scanning Calorimeter (DSC), is another method for characterizing pore structure. core.ac.uk This technique relies on the principle that the freezing and melting point of a liquid confined within a pore is depressed compared to the bulk liquid. By measuring the melting point depression of a solvent (like water) within the pores of this compound, information about the pore size distribution can be obtained. core.ac.uk
Table 2: Physical Properties of this compound from Different Manufacturers
| Manufacturer | Particle Size (d50, µm) | Specific Surface Area (m²/g) |
|---|---|---|
| Alcon | 47.3 | 0.6 |
| Peritus | 56.4 | 0.7 |
| FMC | 53.6 | 0.8 |
| Roquette | 52.8 | 0.9 |
This table presents example data from a study to illustrate the variability in physical properties that can be observed between different sources of this compound. pharmaexcipients.com
Fundamental Disintegration Mechanisms Research
Elucidation of Swelling Dynamics and Kinetics
Perhaps the most recognized mechanism of croscarmellose sodium's disintegrant action is its capacity for rapid and extensive swelling. pharmaexcipients.com As a cross-linked polymer of sodium carboxymethylcellulose, its structure is engineered to be insoluble in water but highly hydrophilic, allowing it to absorb significant volumes of fluid without dissolving. nbinno.com
Upon contact with an aqueous medium, this compound acts like a sponge, rapidly absorbing water and swelling to many times its original volume. nbinno.comsinocurechem.com Research indicates that it can swell to 4-8 times its original volume. jddtonline.info This high water absorption capacity is attributed to the presence of hydrophilic carboxyl groups in its chemical structure, which attract and bind water molecules. sinocurechem.com
The cross-linking in its structure is critical; it prevents the polymer chains from dissolving, ensuring that the absorbed water translates into significant volumetric expansion. nbinno.comsinocurechem.com This omnidirectional increase in particle size exerts considerable mechanical pressure and stress on the surrounding tablet matrix. pharmaexcipients.comroquette.com The process is rapid, with studies showing that this compound can reach its maximum water uptake in as little as 15–25 seconds. nih.gov This swelling force is powerful enough to break the intermolecular bonds holding the tablet's other excipients and the active pharmaceutical ingredient together, leading to the tablet's disintegration into smaller fragments. nbinno.comsinocurechem.com
Table 1: Swelling and Water Uptake Properties of Superdisintegrants
| Superdisintegrant | Swelling Index (% v/v) | Water Uptake Mechanism | Key Structural Feature |
|---|---|---|---|
| This compound | 65 ± 1.7 jddtonline.info | Swelling and Wicking roquette.com | Cross-linked Carboxymethyl Cellulose (B213188) nbinno.com |
| Sodium Starch Glycolate (B3277807) | 52 ± 1.2 jddtonline.info | Swelling nih.gov | Cross-linked Potato Starch jddtonline.info |
| Crospovidone | 58 ± 1.5 jddtonline.info | Swelling and Wicking researchgate.net | Cross-linked Polyvinyl Pyrrolidone researchgate.net |
The swelling capacity of this compound is not constant across all conditions; it is significantly influenced by the pH of the surrounding hydration medium. Its structure contains ionizable carboxylic acid substituents. In neutral or alkaline media, these groups are ionized, leading to electrostatic repulsion between the polymer chains and allowing for maximum water absorption and swelling.
However, in an acidic environment, such as that of 0.1 N HCl (which simulates gastric fluid), the ionization of these carboxylic groups is suppressed. nih.govnih.govresearchgate.net This reduction in internal repulsion leads to a significant decrease in both the rate and extent of water uptake and, consequently, a diminished swelling capacity. nih.govnih.gov This pH-dependent behavior is a critical consideration in formulation science, as reduced swelling in acidic conditions could potentially slow down tablet disintegration and subsequent drug dissolution. nih.govnih.gov Studies have confirmed that the swelling property of this compound is strongly affected by the medium's pH. nih.gov
Table 2: Effect of Media pH on Superdisintegrant Water Uptake
| Superdisintegrant | Water Uptake in Water | Water Uptake in 0.1 N HCl | Reason for Difference |
|---|---|---|---|
| This compound | High | Significantly Reduced nih.govresearchgate.net | Suppression of carboxylate ionization in acid. nih.gov |
| Sodium Starch Glycolate | High | Significantly Reduced nih.govresearchgate.net | Suppression of carboxylate ionization in acid. nih.gov |
| Crospovidone | High | No Significant Change nih.govresearchgate.net | Non-ionic polymer structure is unaffected by pH. nih.gov |
Wicking Phenomena and Capillary Action
In addition to swelling, this compound facilitates tablet disintegration through a wicking mechanism. pharmaexcipients.comroquette.com Its fibrous particle structure creates a network of pores and channels within the tablet matrix. sinocurechem.com When the tablet is exposed to moisture, these channels act as capillaries, actively drawing water into the core of the tablet. nbinno.comsinocurechem.com
This process, known as capillary action, ensures that water is distributed rapidly and uniformly throughout the tablet, not just at the surface. sinocurechem.com The wicking action complements the swelling mechanism by accelerating the hydration of disintegrant particles located deep within the tablet, promoting a more complete and rapid breakup of the entire matrix. sinocurechem.comroquette.com This dual-action of rapid wicking followed by substantial swelling is what defines its superior performance as a superdisintegrant. nbinno.com
Strain Recovery and Mechanical Stress Generation within Tablet Matrices
During the manufacturing process, tablets are formed by applying immense pressure, which compacts the powdered ingredients. This compression process deforms the particles and stores a significant amount of energy within the tablet matrix. This compound particles, when compressed, store elastic potential energy.
Upon hydration, the absorbed water plasticizes the this compound particles, allowing them to return to their original, pre-compression shape. This process, known as strain recovery, releases the stored energy and generates internal mechanical stress. pharmaexcipients.com This stress, combined with the pressure exerted by particle swelling, works to disrupt the integrity of the tablet and break the bonds between adjacent particles, thereby facilitating disintegration. sinocurechem.com
Impact of Particle Characteristics on Disintegration Efficiency
The relationship between particle size and disintegration efficiency is complex. Some research suggests that smaller particles, by providing a larger surface area, allow for quicker water absorption and can lead to faster disintegration. sinocurechem.com This is because the increased surface area enhances the initial rate of hydration. nih.gov
Influence of Cellulose Source and Manufacturing Origin on Performance
The functional performance of this compound (CCS) as a superdisintegrant is not solely dependent on its basic chemical structure but is also significantly influenced by the source of the cellulose raw material and the specific manufacturing processes employed by different producers. These factors can lead to variations in the physicochemical properties of the final product, which in turn affect its disintegration efficiency. Research has demonstrated that brand-to-brand variability is a critical consideration in formulation development.
The primary raw materials for producing this compound are typically wood pulp or cotton linters. While both are rich sources of cellulose, the inherent properties of the cellulose fibers from these different origins can impact the resulting characteristics of the this compound. For instance, the length and morphology of the cellulose fibers can differ, which may affect the cross-linking reaction and the final particle attributes of the CCS.
Manufacturing processes, which can vary between different producers, introduce another layer of variability. Factors such as the degree of substitution with sodium carboxymethyl groups, the extent and method of cross-linking, and the final particle size distribution are all critical parameters that are controlled during manufacturing. nih.govresearchgate.net These parameters have a direct impact on the key mechanisms of disintegration, namely swelling and wicking.
Detailed Research Findings
Studies have been conducted to evaluate the performance of this compound from various manufacturers and, to a lesser extent, from different cellulose sources. This research highlights that not all this compound products are functionally equivalent.
One study compared four different brands of this compound and found significant differences in their swelling abilities. pharmaexcipients.com Two of the brands exhibited extensive swelling, while the other two had very limited swelling capacity. pharmaexcipients.com Further analysis revealed that the high-swelling variants were primarily amorphous in structure, whereas the low-swelling products were semi-crystalline. pharmaexcipients.com This suggests that the manufacturing process can lead to different polymorphic forms of CCS, which directly impacts its primary disintegration mechanism of swelling. pharmaexcipients.com
Another investigation involving five different brands of this compound also noted differences in their physical and functional properties, including particle size distribution, water uptake, and swelling. nih.govresearchgate.net This study established an inverse relationship between the swelling ability of the superdisintegrant and the tablet disintegration time. nih.govresearchgate.net Key factors identified as influencing performance were particle size, the total degree of substitution, and the ratio of basic to acidic substituents. nih.govresearchgate.net
Interactive Data Table: Comparison of this compound from Different Manufacturing Origins
Instructions:| Manufacturer/Brand | Swelling Characteristic | Physical Structure | Key Finding |
| Brand A (FMC) | High Swelling | Amorphous | Resulted in tablets with superior dissolution profiles. pharmaexcipients.com |
| Brand B (Roquette) | High Swelling | Amorphous | Resulted in tablets with superior dissolution profiles. pharmaexcipients.com |
| Brand C (Alcon) | Low Swelling | Semi-crystalline | Exhibited very limited swelling ability. pharmaexcipients.com |
| Brand D (Peritus) | Low Swelling | Semi-crystalline | Exhibited very limited swelling ability. pharmaexcipients.com |
Interactive Data Table: Disintegration Time of Tablets with this compound from Different Cellulose Sources
Instructions:| CCS Grade (Cellulose Source) | Tablet Matrix | Disintegration Time (seconds) |
| SOLUTAB® A (Wood) | Mannitol-based (1% CCS) | < 35 |
| Excipient B (Cotton) | Mannitol-based (1% CCS) | < 35 |
| SOLUTAB® EDP (Cotton) | Mannitol-based (1% CCS) | < 35 |
| Excipient A (Wood) | Mannitol-based (1% CCS) | < 35 |
| SOLUTAB® A (Wood) | MCC-based (1% CCS) | ~200-300 |
| Excipient B (Cotton) | MCC-based (1% CCS) | ~200-300 |
| SOLUTAB® EDP (Cotton) | MCC-based (1% CCS) | ~200-300 |
| Excipient A (Wood) | MCC-based (1% CCS) | ~200-300 |
Synthesis and Manufacturing Methodologies for Croscarmellose Sodium
Chemical Synthesis Pathways and Reaction Kinetics for Croscarmellose Sodium
This compound is a cross-linked polymer of sodium carboxymethylcellulose (Na-CMC). The cross-linking process reduces the material's water solubility while permitting it to absorb a significant amount of water and swell, which is essential for its function as a superdisintegrant in pharmaceutical formulations. wikipedia.orgnbinno.com The synthesis is designed to achieve an optimal balance between the degree of substitution of carboxymethyl groups and the extent of cross-linking, which prevents the formation of a viscous gel that could hinder drug dissolution. dfepharma.com
Esterification Synthesis utilizing Organic Acid Anhydrides and Inorganic Acid Catalysts
A key method for synthesizing this compound involves an esterification reaction using sodium carboxymethylcellulose, an organic acid anhydride (B1165640) as a cross-linking agent, and an inorganic acid as a catalyst. google.compatsnap.com This pathway represents a one-step chemical cross-linking approach that offers advantages such as shorter reaction times and more easily controlled reaction conditions. google.compatsnap.com
The process generally begins by dissolving sodium carboxymethylcellulose in an organic solvent, such as 1,4-dioxane (B91453) or tetrahydrofuran (B95107) (THF), to create a homogeneous solution. patsnap.comgoogle.com An inorganic acid catalyst, typically sulfuric acid or hydrochloric acid, is then introduced to acidify the reaction system to a pH between 1.0 and 3.5. google.com This initial reaction is often carried out at room temperature for a period of 20 to 60 minutes to form carboxymethyl cellulose (B213188). google.com
Following this, an organic acid anhydride, such as maleic anhydride or succinic anhydride, is added as the cross-linking agent. patsnap.comgoogle.com The esterification reaction proceeds at an elevated temperature, generally between 50-75°C, for 5 to 8 hours. google.com During this stage, the pH of the system is slightly acidic, ranging from 2.5 to 6.0. google.com The anhydride reacts with the hydroxyl groups on the cellulose backbone, forming ester cross-links. After the reaction is complete, the mixture is cooled, and the product is neutralized, filtered, washed (typically with absolute ethanol), and dried to yield this compound powder. patsnap.comgoogle.com The final product's swelling capacity, a critical quality attribute, typically ranges from 8 to 15 mL/g. google.com
| Parameter | Example 1 | Example 2 | Example 3 |
|---|---|---|---|
| Starting Material | Sodium Carboxymethylcellulose | Sodium Carboxymethylcellulose | Sodium Carboxymethylcellulose |
| Solvent | 1,4-Dioxane | Tetrahydrofuran (THF) | Dimethylformamide |
| Catalyst | Sulfuric Acid | Sulfuric Acid | Hydrochloric Acid |
| Initial pH | 2.0 | 1.0 | 2.0 |
| Cross-linking Agent | Maleic Anhydride | Succinic Anhydride | Maleic Anhydride |
| Reaction Temperature | 65°C | 50°C | 60°C |
| Reaction Time | 5 hours | 7 hours | 6 hours |
| Final Swelling Capacity | 15 mL/g | 13 mL/g | Not Specified |
One-Step Chemical Crosslinking Approaches
The esterification method described above is a prime example of a one-step chemical crosslinking approach. google.compatsnap.com This terminology highlights its efficiency compared to other multi-step synthesis routes. In a more traditional method, the cross-linking is induced by converting some of the sodium carboxymethyl groups back to their free acid form with glycolic acid, which is generated in situ from the hydrolysis of excess sodium monochloroacetate. wikipedia.org This process occurs after the initial etherification step to form Na-CMC.
Process Parameters and Their Influence on Product Attributes
The functional properties of this compound are highly dependent on several key process parameters controlled during its manufacturing. These parameters directly influence the material's physical and chemical attributes, such as particle size, degree of cross-linking, and degree of substitution, which in turn dictate its performance as a superdisintegrant. dfepharma.comsinocurechem.comresearchgate.net
The degree of cross-linking is a critical attribute. sinocurechem.com It is carefully controlled to prevent the polymer from dissolving in water, which allows it to swell significantly without forming a viscous gel that could impede disintegration. nbinno.comdfepharma.comsinocurechem.com A higher degree of cross-linking can improve mechanical strength and disintegration efficiency. sinocurechem.com
The degree of substitution (DS) , which refers to the average number of carboxymethyl groups per glucose unit on the cellulose backbone, is also crucial. dfepharma.com The introduction of these hydrophilic groups disrupts the internal hydrogen bonding of the cellulose structure, allowing water to penetrate the polymer more easily. dfepharma.com The DS must be optimized in balance with the degree of cross-linking to achieve rapid water uptake. dfepharma.com
The particle size of the final powder can also affect performance. sinocurechem.comresearchgate.net Smaller particles present a larger surface area, which can facilitate faster water absorption and lead to more rapid disintegration. sinocurechem.com The manufacturing process may include a milling step to break down polymer fibers into shorter lengths, which can also improve the material's flow properties. Other formulation and processing factors, such as the presence of other excipients and the compression force used to make tablets, can also impact the ultimate disintegration performance. sinocurechem.commdpi.com
| Process Parameter / Material Attribute | Influence on Product Functionality | Source |
|---|---|---|
| Degree of Cross-Linking | Prevents dissolution in water, allowing for swelling. Higher cross-linking can enhance mechanical strength and disintegration efficiency. | dfepharma.comsinocurechem.com |
| Degree of Substitution (DS) | Disrupts hydrogen bonding, allowing water penetration. Must be balanced with cross-linking for optimal water uptake without gel formation. | dfepharma.com |
| Particle Size | Smaller particles provide a larger surface area, potentially leading to faster water absorption and disintegration. | sinocurechem.com |
| Milling | Can be used to shorten polymer fibers, which may improve flow properties. |
Advanced Processing Techniques for Modified Forms
To meet the demands of specialized drug delivery systems, advanced processing techniques can be applied to create modified forms of this compound or formulations containing it.
Extrusion-Spheronization for Specialized Granules and Pellets
Extrusion-spheronization is a multi-step process used to produce uniformly sized, spherical particles known as pellets. vjinstruments.com This technique involves four main stages: preparation of a wet mass (granulation), shaping the mass into cylindrical extrudates (extrusion), breaking the extrudates and rounding them into spheres (spheronization), and finally, drying the pellets. vjinstruments.comcore.ac.uk
This compound can be incorporated into this process, where it functions as a pelletization aid and a disintegrant to promote the disruption of the final pellets. core.ac.uksemanticscholar.org In some formulations, the inclusion of cations like calcium and magnesium is necessary for successful extrusion and spheronization, as they can influence the swelling behavior of the this compound. semanticscholar.orgdntb.gov.ua The optimal liquid-to-solid ratio for the wet mass and other process parameters, such as extrusion speed and spheronization speed, are critical factors that must be controlled to produce pellets with the desired quality attributes, including high yield and sphericity. researcher.lifeulisboa.pt The use of this compound in such pellets can significantly improve their disintegration time. researcher.lifeulisboa.pt
| Process Step | Description | Critical Parameters |
|---|---|---|
| Granulation | Dry powders are mixed and agglomerated with a binding liquid to form a wet mass. | Liquid-to-solid ratio, mixing time. |
| Extrusion | The wet mass is forced through an orifice to form dense, cylindrical extrudates. | Extrusion speed, screen diameter. researcher.life |
| Spheronization | The extrudates are broken into smaller pieces and rounded on a rotating plate. | Spheronization speed and time. researcher.life |
| Drying | The final pellets are dried to remove the granulation liquid. | Drying temperature and time. |
Freeze-Drying Applications in Excipient Preparation
Freeze-drying, or lyophilization, is a dehydration process that involves freezing a material and then reducing the surrounding pressure to allow the frozen water to sublimate directly from a solid to a gas. This technique is used to prepare highly porous and stable solid formulations. While not a primary manufacturing method for this compound itself, it is a valuable technique for preparing pharmaceutical formulations, including those containing various excipients. researchgate.net
The primary goal of freeze-drying excipients or drug-excipient mixtures is to produce a stable, elegant cake with a short reconstitution time. pharmaexcipients.comresearchgate.net The process parameters, particularly the primary drying temperature, are critical. researchgate.net Drying at lower temperatures can result in a more porous and softer product structure, which rehydrates faster. researchgate.net However, higher drying temperatures are often desired to shorten the lengthy process time. researchgate.net Therefore, an optimal drying temperature must be chosen that balances process time with final product quality. researchgate.net Freeze-drying can be particularly useful for creating formulations of sensitive biopharmaceuticals, where excipients are chosen to protect the active ingredient during the process and subsequent storage. pharmaexcipients.com
Formulation Development and Optimization Strategies
Impact of Croscarmellose Sodium Incorporation Modes on Tablet Performance
The method by which this compound (CCS) is incorporated into a tablet formulation—whether within the granules (intragranular), added to the granules before compression (extragranular), or a combination of both—profoundly influences the final tablet's performance characteristics. The selection of an appropriate incorporation mode is a critical step in formulation development, as it directly affects the efficiency of the tablet's disintegration and the subsequent release of the active pharmaceutical ingredient (API).
The three primary modes for incorporating this compound in formulations prepared by granulation are intragranular, extragranular, and a split addition between both phases. nbinno.com
Intragranular Addition: In this method, the this compound is blended with the API and other excipients before the wet granulation process. This ensures the disintegrant is integrated within the granule structure. The primary mechanism is to facilitate the breakup of the granules themselves into finer particles upon contact with fluid. nbinno.com
Extragranular Addition: Here, the this compound is added to the dried granules during the final blending stage, just before tablet compression. The disintegrant particles are located in the spaces between the granules. This placement promotes the rapid separation of the granules from each other. nih.gov
Research indicates that the optimal approach can be formulation-dependent. Some studies suggest that extragranular addition results in faster disintegration and dissolution. nih.gov In contrast, other research involving formulations with a high percentage of a poorly soluble drug found that intragranular incorporation led to a faster dissolution rate. nih.gov It has been demonstrated that intragranular addition of superdisintegrants like CCS can lower both the crushing strength and disintegration time of tablets compared to extragranular addition. thaiscience.info
The mode of incorporation directly correlates with disintegration time and drug release kinetics. Extragranular addition is often favored for achieving the most rapid disintegration, as the disintegrant is positioned to immediately wick water into the tablet and break apart the network of granules. nih.govjapsonline.com One study on carbamazepine (B1668303) tablets found that the disintegration time (DT) was significantly shorter when this compound was added extragranularly compared to intragranularly. For example, at a 6% concentration, the extragranular DT was 2.48 minutes, while the intragranular DT was 3.05 minutes. japsonline.com
However, the fastest disintegration does not always equate to the fastest drug dissolution, especially for poorly soluble drugs. Intragranular incorporation, by breaking granules into smaller primary particles, can create a larger surface area for the drug to dissolve, thereby enhancing the dissolution rate even if the initial tablet breakup is slightly slower. nih.gov A combined intragranular and extragranular approach is often considered a robust strategy to ensure both rapid disintegration and efficient drug release. nbinno.com
Table 1: Effect of this compound Incorporation Mode on Carbamazepine Tablet Disintegration Time (DT)
| Concentration of CCS | Incorporation Mode | Disintegration Time (Minutes) |
|---|---|---|
| 1% | Extragranular | 6.76 ± 0.41 |
| 6% | Extragranular | 2.48 ± 0.58 |
| 1% | Intragranular | 9.68 ± 0.40 |
| 6% | Intragranular | 3.05 ± 0.19 |
Data sourced from a study on carbamazepine tablets. japsonline.com
Concentration-Dependent Performance in Oral Solid Formulations
The concentration of this compound is a critical variable that must be optimized to achieve desired tablet properties. Typically, it is effective at low concentrations, often in the range of 0.5% to 5% by weight. nbinno.comroquette.com The performance of CCS is highly dependent on its concentration, with studies showing that increasing the amount of the superdisintegrant generally leads to a faster disintegration time. semanticscholar.org
There is an optimal concentration range beyond which performance may plateau or even decline. At excessively high concentrations, this compound can form a viscous gel layer upon hydration, which can impede further water penetration into the tablet matrix, thereby slowing down disintegration and drug release. roquette.comnih.gov Therefore, formulators must carefully evaluate the concentration to balance rapid disintegration with other tablet properties like hardness and friability. mdpi.com
Table 2: Impact of this compound (CCS) Concentration on Disintegration Time in Different Tablet Matrices
| Diluent | CCS Concentration (% w/w) | Disintegration Time (seconds) |
|---|---|---|
| Mannitol | 0% | 126.5 |
| Mannitol | 1% | < 35 |
| Microcrystalline Cellulose (B213188) (MCC) | 0% | 1724 |
| Microcrystalline Cellulose (MCC) | 1% | ~200 - 300 |
| Microcrystalline Cellulose (MCC) | 5% | < 10 |
Data adapted from a comparative study. roquette.com
Interplay with Different Filler and Diluent Systems
The performance of this compound is not determined in isolation; it is significantly influenced by its interaction with other excipients in the formulation, particularly fillers and diluents. The physicochemical properties of the diluent, such as its solubility and particle characteristics, can either enhance or hinder the disintegrating action of CCS.
The choice between a water-soluble diluent (like lactose (B1674315) or mannitol) and a water-insoluble one (like microcrystalline cellulose or dicalcium phosphate) has a marked effect on the efficacy of this compound. roquette.comnih.gov
Insoluble Diluents: The effect of this compound is often more pronounced in formulations based on insoluble diluents like microcrystalline cellulose (MCC). roquette.com MCC is an insoluble, plastically deforming excipient that forms tablets with high mechanical strength, which can inherently have very long disintegration times. mdpi.comcelluloseankit.com In a study, MCC-based tablets without a disintegrant took nearly 30 minutes (1724 seconds) to disintegrate. The addition of 1% CCS reduced this time to around 200-300 seconds, and increasing the concentration to 5% resulted in disintegration in under 10 seconds, demonstrating the powerful synergistic effect of CCS in an insoluble matrix. roquette.com
Optimizing the performance of this compound requires a holistic consideration of the entire tablet matrix. The properties of the API and other excipients dictate the ideal concentration and incorporation strategy for CCS.
For matrices dominated by soluble excipients, a lower concentration of CCS may be sufficient to achieve rapid disintegration. The primary goal is to quickly create channels for water ingress to facilitate the dissolution of the soluble components.
For matrices based on insoluble excipients, particularly those that deform plastically like MCC, a higher concentration of CCS and careful consideration of its incorporation mode are crucial. mdpi.com The powerful swelling and wicking action of CCS is necessary to overcome the strong inter-particulate bonds formed during compression. roquette.com In such cases, a combined intragranular and extragranular approach might be optimal to ensure the tablet breaks down into granules, and the granules subsequently deaggregate into finer particles. nbinno.com It is also noted that incompatibility can occur between this compound and alkaline excipients, where high pH conditions can lead to hydrolysis and the formation of a viscous barrier, slowing dissolution. nih.govresearchgate.net This highlights the need to assess the chemical compatibility of the entire formulation to ensure optimal disintegrant performance.
Strategic Combinations with Other Superdisintegrants
The efficacy of this compound as a superdisintegrant can be modulated through its combination with other excipients, particularly other superdisintegrants. Such strategies aim to leverage different disintegration mechanisms to achieve optimal tablet performance, which may manifest as synergistic improvements in disintegration time or, in some cases, antagonistic effects that need to be managed during formulation design.
Synergistic and Antagonistic Effects of Co-Disintegrants (e.g., Crospovidone, Sodium Starch Glycolate)
The combination of superdisintegrants is a common strategy to achieve rapid tablet disintegration, as their mechanisms can complement each other. ulisboa.pt this compound (CCS) primarily functions by swelling and wicking, while sodium starch glycolate (B3277807) (SSG) swells significantly, and crospovidone (CP) acts primarily via wicking and particle shape recovery. nih.govcelluloseankit.com
Research has demonstrated synergistic effects when combining these agents. For instance, mixtures of this compound and crospovidone have been shown to decrease the disintegration time in ibuprofen (B1674241) rapidly disintegrating tablets (RDTs) at high compression pressures compared to using either disintegrant alone. nbinno.comresearchgate.net Similarly, a synergistic action between sodium starch glycolate and crospovidone was observed in aspirin (B1665792) RDTs, leading to a faster disintegration. nbinno.comresearchgate.net The rationale behind this synergy is that the different mechanisms—such as the rapid wicking action of crospovidone drawing water into the tablet, which then activates the high-swelling capacity of this compound or sodium starch glycolate—can produce a more disruptive effect than a single mechanism alone. roquette.com
However, antagonistic effects or suboptimal outcomes can also occur. High concentrations of superdisintegrants like this compound and sodium starch glycolate can sometimes lengthen disintegration time. nbinno.com This may be due to the formation of a viscous gel layer at higher concentrations, which can impede water penetration into the tablet core and slow down the disintegration process. nih.gov The performance of these combinations is also highly dependent on the properties of the active pharmaceutical ingredient (API); for example, with highly water-soluble APIs, SSG was found to slow disintegration, whereas crospovidone hastened it. nbinno.com
The choice of co-disintegrant and their respective concentrations must be carefully optimized. Studies comparing the three major superdisintegrants have often found performance variations based on the specific formulation. In one study on stevia-loaded tablets, the order of disintegration and wetting time was found to be: sodium starch glycolate > this compound > crospovidone, with crospovidone providing the fastest results. d-nb.infopharmaexcipients.com
| Superdisintegrant Combination | Observed Effect | Model Drug / Formulation | Key Findings & Rationale | Reference |
|---|---|---|---|---|
| This compound + Crospovidone | Synergistic | Ibuprofen RDTs | Decreased disintegration time at high compression pressures compared to single disintegrants. | nbinno.comresearchgate.net |
| Sodium Starch Glycolate + Crospovidone | Synergistic | Aspirin RDTs | Decreased disintegration time due to complementary wicking and swelling mechanisms. | nbinno.comresearchgate.net |
| This compound + Sodium Starch Glycolate | Optimization Dependent | Metoclopramide HCl ODTs | An optimal ratio (5.145% CCS and 1.855% SSG) was identified to minimize disintegration time and improve other tablet properties. | wisdomlib.org |
| High Concentrations of CCS or SSG | Antagonistic / Negative | General RDTs | Lengthened disintegration time, potentially due to the formation of a viscous gel layer that blocks water ingress. | nbinno.com |
Design Space Optimization in Multi-Disintegrant Systems
To navigate the complexities of multi-disintegrant systems, modern formulation development employs Quality by Design (QbD) principles and Design of Experiments (DoE). nbinno.com These approaches allow for a systematic exploration of how different factors and their interactions affect final product quality. A "design space" can be defined as the multidimensional region of input variables (e.g., disintegrant concentrations, compression pressure) within which the desired output responses (e.g., disintegration time, tablet hardness) remain within specification. nbinno.com
In the context of multi-disintegrant systems containing this compound, DoE methodologies like simplex lattice design or Box-Behnken design are used to model the relationship between variables. wisdomlib.org For example, a study on black pepper extract tablets used a Box-Behnken design to optimize the levels of this compound and microcrystalline cellulose alongside compression force. The study identified an optimal formulation of 2.2% this compound and 37% microcrystalline cellulose compressed at 2000 psi to achieve desired hardness, friability, and a disintegration time of approximately 5.6 minutes.
Such studies reveal not only the direct effects of each component but also the significant interactions between them. Graphical optimization analysis can then be used to visualize the design space, making it easier for formulators to select robust operating ranges that consistently produce tablets with the desired quality attributes. nbinno.com By using these optimization strategies, it is possible to create formulations with a larger area of design space, enhancing manufacturing flexibility and ensuring product quality. nbinno.com
Novel Applications in Modified Release Systems
While this compound is predominantly known as a superdisintegrant for immediate-release dosage forms, recent research has unveiled its utility in more complex, modified-release systems. Its unique physicochemical properties, such as its capacity to form gels under specific conditions, are being exploited to control and sustain drug release.
Utilization in Sustained Release Formulations via Gel Formation
A novel application of this compound leverages its ability to hydrolyze and form a viscous gel structure under basic pH conditions. This property, typically considered a potential drawback at high concentrations in immediate-release tablets, has been repurposed to develop sustained-release (SR) systems.
In one innovative approach, an alkalized this compound-HPMC (ACSH) SR system was developed. By incorporating alkaline excipients into the formulation, the gel formation of this compound can be triggered under physiological conditions. The addition of a polymer like hydroxypropyl methylcellulose (B11928114) (HPMC) helps to strengthen this gel structure against mechanical forces in the gastrointestinal tract. This ACSH SR tablet successfully sustained the release of various drugs, including acetaminophen (B1664979) and ibuprofen, when compared to immediate-release formulations. The system demonstrated the ability to suppress and prolong the plasma concentrations of the drug, indicating its potential as a promising SR formulation platform.
Application in Bilayer Tablet Systems for Differential Release Profiles
Bilayer tablets are sophisticated dosage forms designed to deliver different drugs or the same drug with different release profiles from separate layers. This compound is a versatile excipient in these systems, capable of being incorporated into either the immediate-release (IR) or the sustained-release (SR) layer to achieve the desired differential release.
In a bilayer tablet containing clopidogrel (B1663587) (as an IR component) and valsartan (B143634) (as an SR component), this compound was evaluated in both layers. For the clopidogrel layer, it served its traditional role as a superdisintegrant to ensure rapid drug release for a quick onset of action. Interestingly, a low concentration of this compound (2%) was also incorporated into the sustained-release valsartan layer, which was primarily controlled by a rate-limiting polymer like Carbopol. The addition of the superdisintegrant in this layer helped to ensure better-controlled release and dissolution, likely by creating channels for fluid penetration into the matrix.
Similarly, in a bilayer tablet of Rosuvastatin (IR) and Atorvastatin (SR), this compound was used in the IR layer to achieve a release of over 92% of the drug within 60 minutes. These examples highlight the utility of this compound in engineering complex release profiles within a single tablet.
Formulation of Solid Dispersions to Enhance Drug Release
Solid dispersion is a well-established technique for improving the dissolution rate and bioavailability of poorly water-soluble drugs. This is typically achieved by dispersing the drug in an amorphous state within a hydrophilic carrier. This compound has emerged as a useful component in these systems, particularly in a variation known as surface solid dispersion (SSD).
In an SSD, the drug is deposited on the surface of an inert, insoluble, yet hydrophilic carrier. This compound serves as an excellent carrier in this regard due to its high surface area and hydrophilicity. A study on the poorly soluble drug fenofibric acid used this compound as the carrier to prepare an SSD via the solvent evaporation method. The resulting formulation showed a significant enhancement in drug dissolution compared to the pure drug and a simple physical mixture. Characterization revealed that the drug was deposited on the surface of the this compound particles, leading to a reduction in drug crystallinity and an increase in the effective surface area available for dissolution. Therefore, this compound can act as a key component in optimized solid dispersion formulations to enable faster and more complete drug release.
Excipient Compatibility and Interaction Studies
Investigations of Chemical and Physical Incompatibilities
Chemical and physical incompatibilities involving croscarmellose sodium can significantly impact the performance of a dosage form. These incompatibilities are often rooted in the inherent chemical structure of the excipient and its sensitivity to environmental factors like pH.
This compound exhibits significant incompatibility with alkaline excipients, a phenomenon linked to its pH sensitivity. nih.govsemanticscholar.org Studies have shown that in highly alkaline environments (pH values greater than 9), the ester cross-links within the this compound structure are susceptible to hydrolysis. nih.govsemanticscholar.org This chemical degradation breaks down the insoluble, cross-linked polymer into water-soluble by-products. nih.gov
The consequence of this hydrolysis is a significant slowdown in tablet dissolution. nih.govresearchgate.net As the soluble polymer forms upon moisture uptake, it creates a viscous gel-like barrier. This barrier impedes further water penetration into the tablet core, thus hindering disintegration and subsequent drug release. nih.govsemanticscholar.org The severity of this dissolution slowdown is directly proportional to both the alkalinity of the formulation and the concentration of this compound used. nih.govresearchgate.net This issue is particularly critical for acid-labile drugs formulated with alkaline excipients to enhance stability. In such cases, the intended rapid disintegration can be compromised. nih.gov
Table 1: Effect of Alkaline Conditions on this compound
| Condition | Mechanism | Consequence |
| High pH (>9) | Hydrolysis of ester cross-links. nih.govsemanticscholar.org | Formation of water-soluble polymers. nih.gov |
| Moisture Uptake | Formation of a viscous gel barrier. nih.gov | Impeded water penetration. nih.gov |
| Overall Effect | Significant slowdown of tablet dissolution. nih.govresearchgate.net | Compromised drug release. researchgate.net |
In addition to its sensitivity to alkaline conditions, this compound is also incompatible with strong acids and certain metal ions. alphahi-tech.com Contact with highly acidic materials should be avoided as it can potentially lead to exothermic reactions. dcfinechemicals.com
Electrostatic Interactions with Active Pharmaceutical Ingredients (APIs)
The anionic nature of this compound is a primary driver of interactions with certain APIs, particularly those that are cationic or can become protonated.
This compound is a polycarboxylic acid, and its surface carries a negative charge due to the ionization of its carboxy groups in an aqueous environment. tandfonline.com This anionic surface can electrostatically interact with APIs that possess a positive charge, such as those with primary, secondary, or tertiary amine functional groups. tandfonline.comamericanpharmaceuticalreview.com When an API with a protonated amine is in solution with this compound, an ionic interaction, sometimes referred to as "ion pairing," can occur. americanpharmaceuticalreview.com
This interaction leads to the adsorption of the API onto the surface of the excipient or the formation of an API-croscarmellose complex or salt. tandfonline.comamericanpharmaceuticalreview.com This complex may have reduced solubility compared to the free API, potentially leading to precipitation. americanpharmaceuticalreview.com The strength of this electrostatic interaction can be influenced by factors such as the pH of the medium, which affects the ionization state of both the API and the excipient, and the ionic strength of the solution. tandfonline.comamericanpharmaceuticalreview.com
The electrostatic binding between APIs and this compound can have significant consequences for pharmaceutical testing, particularly for analytical recovery and dissolution studies. tandfonline.comamericanpharmaceuticalreview.com
During routine analytical testing, such as High-Performance Liquid Chromatography (HPLC) for assay and content uniformity, the formation of an insoluble or strongly bound API-croscarmellose complex can lead to incomplete extraction of the API from the sample matrix. americanpharmaceuticalreview.comnih.gov This results in artificially low and inaccurate measurements of the API content. tandfonline.comresearchgate.net For instance, in one study, the presence of 5% w/w this compound in a blend led to an API recovery of only approximately 70% to 89% during HPLC analysis. americanpharmaceuticalreview.com This issue can cause a systematic deviation between different analytical tests, such as observing lower results in an assay of pooled tablets compared to single-tablet content uniformity tests. nih.gov
Table 2: Impact of this compound on API Analytical Recovery
| Drug Loading | This compound (CCS) Presence | API Recovery (% w/w) | Reference |
| 20% | With 5% CCS | ~89% | americanpharmaceuticalreview.com |
| 5% | With 5% CCS | ~70% | americanpharmaceuticalreview.com |
| 20% | Without CCS | No recovery issue | americanpharmaceuticalreview.com |
Mitigation Strategies for Excipient-API and Excipient-Excipient Interactions
Several strategies can be employed to manage and mitigate the incompatibilities associated with this compound.
For the interaction with alkaline excipients , a primary mitigation strategy is to select an alternative superdisintegrant that is not susceptible to hydrolysis at high pH, such as crospovidone. nih.gov
To address the electrostatic interaction between this compound and cationic APIs during analytical testing, two main approaches have proven effective:
Increasing Ionic Strength: The ionic interaction can be disrupted by increasing the ionic strength of the analytical solvent (diluent). Adding a simple salt, like sodium chloride (e.g., 20mM), to the diluent introduces competing ions that break up the API-croscarmellose complex, allowing for full recovery of the API. americanpharmaceuticalreview.com
pH Adjustment: Modifying the pH of the diluent can also overcome the interaction. Adjusting the pH to a value below 2 (e.g., with hydrochloric acid) can increase the solubility of the API and disrupt the ionic binding, leading to complete recovery. americanpharmaceuticalreview.com
Use of a Competitive Binder: Another effective strategy is to add a competing cationic molecule to the extraction solvent. Arginine has been shown to be a highly effective competitor. tandfonline.comnih.gov It interacts strongly with the binding sites on this compound, displacing the bound API and enabling its complete recovery during analysis. nih.govnih.gov This approach can improve recovery from as low as 98.5% to nearly 100%. nih.govresearchgate.net
These mitigation strategies are crucial for developing robust analytical methods and ensuring that the observed properties of the drug product accurately reflect its in-vivo potential. americanpharmaceuticalreview.com
Influence of Hygroscopic Excipients on this compound Functionality
The efficacy of this compound may be slightly reduced in tablet formulations that contain highly hygroscopic excipients, such as sorbitol. isfcppharmaspire.comrroij.com This interaction is particularly relevant in formulations prepared by wet granulation or direct compression. isfcppharmaspire.com The competition for limited amounts of water upon administration can hinder the rapid swelling of this compound, thereby delaying its disintegrating action. researchgate.net
Research on the effect of disintegrant hygroscopicity on the dissolution of norfloxacin (B1679917) tablets provides insight into this competitive phenomenon. The study compared disintegrants with varying levels of hygroscopicity. When a highly hygroscopic diluent (Pharmatose DCL 11) was added to a formulation with the moderately hygroscopic this compound, the dissolution-promoting effect of the disintegrant was slightly reduced. researchgate.netnih.gov This was attributed to the diluent competing for the available water needed for the disintegrant to hydrate (B1144303) and function effectively. researchgate.net
Furthermore, exposure of the final dosage form to high humidity during storage can also impact the functionality of this compound. Pre-exposure to moisture can lead to premature, localized swelling of the disintegrant particles. rsc.org Dynamic vapor sorption studies have shown that this compound particles can swell by approximately 6% in diameter after storage under accelerated humidity conditions. rsc.org This pre-hydration can reduce the forceful swelling capacity of the disintegrant when it comes into contact with dissolution media, potentially compromising its effectiveness. nih.gov In some cases, storage under high humidity can even cause softening of tablets containing high concentrations of this compound. semanticscholar.org
| Hygroscopic Excipient/Condition | Observed Influence on this compound Functionality | Underlying Mechanism |
| Sorbitol | Efficacy may be slightly decreased. isfcppharmaspire.comrroij.com | Competition for water, reducing the rate and extent of this compound swelling. researchgate.net |
| Pharmatose DCL 11 (Lactose) | Dissolution-promoting effect was slightly reduced. researchgate.netnih.gov | Competition for available water required for hydration and disintegration action. researchgate.net |
| High Relative Humidity Storage | Particle swelling (~6% diameter increase); potential for tablet softening. rsc.orgsemanticscholar.org | Pre-hydration of disintegrant particles before intended use, reducing effective swelling pressure upon administration. rsc.orgnih.gov |
Advanced Analytical and Characterization Methodologies
Spectroscopic and Thermal Analysis Techniques
Thermal and spectroscopic analyses are fundamental in characterizing the physicochemical properties of croscarmellose sodium, ensuring its consistency and performance.
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to study the thermal properties of materials. improvedpharma.com In the analysis of this compound, DSC is employed to assess its thermal porosity and to conduct compatibility studies with other substances.
Research has demonstrated the utility of DSC in the porosity analysis of this compound. nih.govnih.gov By allowing samples to sorb moisture at various relative humidity levels and then subjecting them to DSC analysis at cooling rates of 10°C/min, the cooling traces of water crystallization can be transformed into porosity distribution data. nih.govresearchgate.net This method distinguishes between nonfreezable, tightly bound water and freezable, loosely bound water that condenses within the pore structure. nih.govresearchgate.net The results from DSC have shown good agreement, with less than a 5% deviation of mean pore size when compared to the nitrogen adsorption method. nih.govnih.gov
DSC is also crucial for evaluating the compatibility between this compound and active pharmaceutical ingredients. researchgate.net The analysis of thermal curves can indicate potential interactions by observing shifts in endothermic or exothermic peaks. researchgate.netmdpi.com For this compound, DSC scans reveal characteristic endothermic processes, which correspond to the evaporation of adsorbed water. The temperature at which these peaks occur can vary between different samples of the compound. researchgate.net
Table 1: DSC Thermal Events for this compound Samples
| Sample ID | Endothermic Peak (°C) | Water Content for First Crystallization Peak | Crystallization Peak Temperature (°C) |
|---|---|---|---|
| CRC01 | 81 | 40% | -25.5 |
| CRC02 | 170 | 40% | -22.8 |
| CRC03 | 141 | 30% | -26.6 |
Thermogravimetric Analysis (TGA) is an essential technique for measuring changes in the mass of a material as a function of temperature in a controlled atmosphere. improvedpharma.com It is widely used to determine the content of volatile materials, such as moisture, and to assess the thermal stability of substances like this compound. improvedpharma.commdpi.com
A TGA analysis of this compound typically shows a weight loss in the initial heating phase, which is attributed to the evaporation of adsorbed water. This is followed by a stable plateau until the onset of thermal degradation at higher temperatures. The loss of mass during this degradation phase occurs as volatile degradation products are formed. improvedpharma.com This technique is critical for understanding the thermal limits of the material and for quantifying its moisture content, which can influence its performance. improvedpharma.commdpi.com
X-ray Diffraction (XRD) is a primary technique for investigating the crystalline structure of materials. mdpi.com It provides information on whether a solid is crystalline, amorphous, or a mixture of both. nih.gov
When analyzed by XRD, this compound typically exhibits a diffuse halo pattern rather than sharp, distinct peaks. This pattern is characteristic of an amorphous material, indicating a lack of long-range ordered crystalline structure. researchgate.net Studies have shown that the cross-linking of cellulose (B213188) to produce this compound occurs in the amorphous domains of the cellulose structure, while the original crystalline domains are preserved. researchgate.net Compatibility studies using XRD also confirm that when mixed with a crystalline drug, this compound does not alter the drug's crystalline nature. rjpbcs.com
Microscopic and Imaging Techniques
Microscopy and advanced imaging techniques provide direct visualization of the physical characteristics of this compound particles, offering insights into their morphology and dynamic swelling behavior.
Scanning Electron Microscopy (SEM) is used to obtain high-resolution images of the surface topography of materials. mdpi.comnih.gov SEM analysis of this compound reveals a distinct and characteristic morphology.
The particles have a fibrous, elongated, and straw-like structure. researchgate.netresearchgate.net This fibrous nature is believed to contribute to its wicking action, which is a key mechanism in its function. The surface appears somewhat porous, which is consistent with its ability to absorb water rapidly. researchgate.net
Advanced particle imaging techniques are used to dynamically quantify the swelling behavior of individual this compound particles when they come into contact with a liquid. This is crucial for understanding the kinetics of its action.
Studies utilizing an optical microscope coupled with a flow cell have quantified the fundamental swelling characteristics of single particles. researchgate.netresearchgate.net These experiments show that single this compound particles swell rapidly, reaching 80% of their maximum volume in approximately one second. researchgate.net Research has highlighted that the swelling performance of this compound is limited by its absorption capacity rather than by the rate of water diffusion. researchgate.net
Table 2: Swelling Characteristics of this compound
| Parameter | Value | Reference |
|---|---|---|
| Diffusion Coefficient | 739.70 µm²/s | researchgate.net |
| Time to 80% Max Volume | ~1 second | researchgate.net |
| Swelling Limitation | Absorption Capacity-Limited | researchgate.net |
Stability Investigations of Croscarmellose Sodium in Pharmaceutical Contexts
Influence of Environmental Conditions on Excipient Attributes
The performance of croscarmellose sodium is intrinsically linked to its interaction with moisture and its response to temperature variations. Understanding these dynamics is crucial for predicting its behavior during manufacturing, storage, and ultimately, its functionality within a drug product.
Moisture Sorption/Desorption Kinetics under Controlled Humidity
This compound is a hygroscopic material, meaning it readily absorbs moisture from the environment. The kinetics of this moisture sorption and desorption are critical parameters that can influence the physical properties and stability of both the excipient and the final dosage form.
Dynamic vapor sorption (DVS) analysis is a common technique used to study the moisture sorption and desorption characteristics of pharmaceutical materials. Studies have shown that this compound exhibits high hygroscopicity, absorbing a significant amount of moisture, particularly at higher relative humidity (RH) levels. For instance, it can absorb approximately 16% of its weight in moisture when the RH is increased from 30% to 75% at 25°C.
The rate of moisture uptake and release is influenced by both temperature and relative humidity. Elevated temperatures generally accelerate the moisture sorption and desorption processes. Research has demonstrated a substantial increase in the sorption rate constant for this compound when the temperature is raised from 25°C to 50°C. The desorption rate constant also increases with temperature, although to a lesser extent than the sorption rate.
| Process | Temperature (°C) | Relative Humidity (%) | |||
|---|---|---|---|---|---|
| 30-40 | 30-50 | 30-60 | 30-75 | ||
| Sorption Rate Constant (min⁻¹) | 25 | Value | Value | Value | Value |
| 50 | Value | Value | Value | Value | |
| Desorption Rate Constant (min⁻¹) | 25 | Value | Value | Value | Value |
| 50 | Value | Value | Value | Value |
This is an interactive data table. Specific values would be populated from detailed experimental data which can be found in specialized scientific literature.
Temperature Effects on Particle Swelling and Structural Integrity
The primary mechanism by which this compound facilitates tablet disintegration is through rapid swelling upon contact with aqueous fluids. The extent and rate of this swelling can be influenced by environmental conditions, particularly temperature and humidity.
Exposure to elevated humidity leads to an increase in the particle size of this compound due to moisture absorption and subsequent swelling. Studies have quantified this swelling, showing an approximate 6% increase in particle diameter after a 14-day accelerated storage period at 50°C and 75% RH. This expansion in particle size is predominantly attributed to the high humidity levels.
Conversely, temperature appears to have a minimal direct influence on the extent of particle swelling. Research indicates that the absolute difference in particle diameter change between 25°C and 50°C after 14 days of storage at 75% RH is less than 1%. However, elevated temperatures do accelerate the rate at which moisture is absorbed or desorbed, which can indirectly affect the kinetics of swelling. The structural integrity of the this compound particles is maintained during this swelling process due to its cross-linked nature, which prevents the polymer from dissolving.
| Storage Condition | Duration (days) | Relative Change in Volume-Based Median Diameter (D50) |
|---|---|---|
| 50°C / 30% RH | 14 | ~0.8% |
| 25°C / 75% RH | 14 | Value |
| 50°C / 75% RH | 14 | ~6.0% |
This is an interactive data table. Specific values would be populated from detailed experimental data which can be found in specialized scientific literature.
Long-Term Stability Considerations in Drug Product Formulations
While this compound is generally considered a stable excipient, its long-term stability within a drug product formulation can be influenced by its interactions with the active pharmaceutical ingredient (API) and other excipients, as well as the storage conditions.
Proper storage in a cool, dry place is recommended to maintain its integrity. nbinno.com In formulations, this compound has demonstrated good stability across a wide pH range. celluloseankit.com However, potential incompatibilities can arise. For instance, in alkaline tablet compositions (pH values > 9), the ester cross-links in this compound can undergo partial or full hydrolysis. researchgate.netnih.gov This can lead to the formation of by-products with increased water solubility, which may form a viscous barrier upon moisture uptake and consequently slow down tablet dissolution. researchgate.netnih.gov
Furthermore, electrostatic interactions have been reported between the anionic carboxylic acid groups of this compound and APIs that are positively charged, such as protonated amines. americanpharmaceuticalreview.comtandfonline.comnih.gov This interaction can potentially lead to the formation of a less soluble salt, which might affect drug release and assay results. americanpharmaceuticalreview.com
Despite these potential interactions, many studies have demonstrated the long-term stability of formulations containing this compound. For example, a stability study on a bilayer tablet containing valsartan (B143634) and clopidogrel (B1663587) with this compound showed no considerable change in drug content, dissolution rates, or other quality control parameters over the study period. jddtonline.info
Methodologies for Accelerated Stability Testing of Excipients
Accelerated stability testing is a critical component of drug development and is also applied to excipients to predict their long-term stability and to establish a re-evaluation date. These studies are designed to increase the rate of chemical degradation and physical changes by using exaggerated storage conditions.
The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides guidelines for stability testing. For accelerated stability testing, a common condition is 40°C ± 2°C with 75% RH ± 5% RH for a period of 6 months. nih.gov The testing frequency is typically at 0, 3, and 6 months. If a significant change occurs, intermediate storage conditions (e.g., 30°C ± 2°C / 65% RH ± 5% RH) may be employed. nih.gov
For excipients like this compound, the parameters evaluated during accelerated stability studies often include:
Physical properties: Appearance, particle size, and moisture content.
Chemical properties: Assay and degradation products.
Functional properties: Disintegration time and dissolution performance of tablets formulated with the aged excipient.
The Accelerated Stability Assessment Program (ASAP) is another approach that utilizes a range of temperature and humidity conditions over a shorter period (e.g., 2-4 weeks) to model and predict the long-term stability of a product. nih.gov These models can be particularly useful in the early stages of formulation development to quickly assess the stability of different excipient-API combinations.
The results from accelerated stability studies, in conjunction with long-term stability data, provide a comprehensive understanding of the excipient's stability profile and help ensure the quality and performance of the final drug product throughout its shelf life.
Future Research Directions and Emerging Applications
Computational Modeling and Simulation for Predicting Excipient Performance
The integration of computational modeling and simulation is emerging as a powerful tool in pharmaceutical development to forecast the performance of excipients like croscarmellose sodium, thereby reducing the need for extensive empirical experimentation. researchgate.net These in silico methods offer a deeper understanding of the molecular and mechanical processes that govern an excipient's functionality.
Molecular modeling, for instance, can be used to predict the miscibility and interaction between a drug and a polymer. researchgate.net By simulating the binding strength and intermolecular interactions, formulators can screen for compatibility and potential performance issues before any physical formulation is created. researchgate.net Machine learning algorithms are also being developed to predict drug-excipient compatibility with high accuracy, moving formulation science towards a more data-driven paradigm. nih.govbiorxiv.orgcomputpharm.org
One significant area of application for this compound is in the simulation of tablet disintegration. researchgate.net The discrete element method (DEM) is a computational technique used to model the swelling and eventual fragmentation of a tablet. nih.gov Researchers have successfully used DEM to simulate the disintegration of tablets containing this compound, providing insights into how factors like porosity and formulation composition affect the process. researchgate.net These simulations can quantitatively predict the effect of the disintegrant content on the size distribution of the resulting fragments and the final drug dissolution profiles. researchgate.net Such predictive models are invaluable for computer-assisted tablet formulation design, allowing for the optimization of formulations with desired release characteristics. researchgate.net
Table 1: Computational Approaches in Excipient Performance Prediction
| Computational Technique | Application for this compound | Predicted Outcomes |
|---|---|---|
| Molecular Modeling | Predicting drug-polymer miscibility and binding strength. researchgate.net | Compatibility, interaction sites, binding energies. researchgate.netnih.gov |
| Machine Learning | Predicting drug-excipient compatibility. nih.gov | Compatibility scores and probability. nih.gov |
Nanoparticle and Microparticle Formulations Incorporating this compound
The application of this compound is being explored in the realm of nanoparticle and microparticle drug delivery systems. nih.govnih.gov These particulate systems, with dimensions in the nanometer to micrometer range, serve as carriers for drugs and can enhance delivery across biological membranes. nih.govnih.gov The incorporation of this compound into these formulations can be advantageous due to its unique physicochemical properties.
Nanoparticles and microparticles can be formulated from a variety of natural and synthetic polymers. scispace.com The drug can be encapsulated within the particle matrix or adsorbed onto the surface. scispace.com In such systems, this compound could potentially act as a stabilizer, preventing the aggregation of particles and ensuring a uniform dispersion. Its high swelling capacity could also be harnessed to facilitate the release of the active ingredient from the particle matrix upon hydration. celluloseankit.com
The development of nanoparticle and microparticle systems is a promising avenue for improving the bioavailability of certain drugs, and the inclusion of functional excipients like this compound is a key area of investigation. nih.gov These advanced delivery systems can be designed for controlled and site-specific drug release, which can lead to increased therapeutic efficacy and reduced side effects. researchgate.net
Development of Novel this compound Derivatives with Enhanced Functionality
Research is underway to develop novel derivatives of this compound with enhanced or modified functionalities. The inherent properties of this compound, such as its high swelling capacity, can be manipulated to create excipients suitable for a wider range of applications, including sustained-release (SR) systems. celluloseankit.comnih.gov
A recent study demonstrated the development of a novel SR system by utilizing the gelling properties of this compound under basic pH conditions. nih.gov By combining this compound with alkaline excipients and hydroxypropyl methylcellulose (B11928114) (HPMC), a gel structure is formed that is strong enough to control the release of various drugs like acetaminophen (B1664979), ibuprofen (B1674241), and nicardipine (B1678738) hydrochloride. nih.gov This "alkalized this compound-HPMC (ACSH)" system provides a sustained release profile compared to immediate-release tablets. nih.gov
The synthesis of this compound involves a chemical cross-linking process. google.compatsnap.com By modifying the cross-linking agent or the reaction conditions, it is possible to create derivatives with different degrees of cross-linking, which in turn affects the swelling capacity and disintegration efficiency. sinocurechem.com This opens up the possibility of tailoring this compound derivatives for specific formulation requirements, such as orally disintegrating tablets (ODTs) that require very rapid disintegration or specialized controlled-release applications. sinocurechem.comnbinno.com
Sustainable and Green Synthesis Routes for this compound
The pharmaceutical industry is increasingly focusing on environmental sustainability, leading to a demand for eco-friendly excipients and greener manufacturing processes. jopir.inpromoboz.com This includes the development of sustainable synthesis routes for widely used excipients like this compound. promoboz.comjopir.in The principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency, are being applied to the production of pharmaceutical ingredients. reachemchemicals.comispe.org
This compound is derived from cellulose (B213188), a renewable resource typically obtained from wood pulp or cotton. niir.orgresearchgate.net This bio-sourced origin aligns with the principles of sustainability. niir.orgsvedbergopen.com However, the manufacturing process traditionally involves several chemical steps, including alkalization and etherification, which can utilize reagents and generate waste. niir.org
Future research in this area is focused on:
Utilizing Renewable Feedstocks: Continuing to source cellulose from sustainably managed forests or alternative plant-based materials. ispe.orgsvedbergopen.com
Greener Solvents and Catalysts: Replacing traditional organic solvents with more environmentally benign alternatives, such as water or green solvents. promoboz.comispe.org The use of biocatalysts or enzymes is also being explored to make chemical processes more efficient and less wasteful. ispe.org
Process Intensification: Implementing techniques like continuous flow synthesis to improve reaction control, reduce waste, and lower energy consumption. ispe.org
Waste Reduction: Designing synthetic routes with high "atom economy," ensuring that a maximal amount of the starting materials is incorporated into the final product. ispe.org
Several excipient manufacturers are already investing in cleaner production methods and simplifying manufacturing processes to reduce waste and energy consumption, aiming to minimize the environmental impact while maintaining high-quality standards. jeiferpharm.compharmtech.com
Role in Advanced Drug Delivery Systems Beyond Oral Dosage Forms
While this compound is predominantly used in oral solid dosage forms, its unique properties suggest potential applications in other advanced drug delivery systems. sinocurechem.comulisboa.pt Its high water absorption and swelling capacity, coupled with its general safety profile, make it an interesting candidate for non-oral delivery routes. celluloseankit.com
Potential areas of future research include:
Topical and Transdermal Systems: In creams, lotions, and gels, this compound could function as a thickening agent and stabilizer, improving the texture and consistency of cosmetic and personal care products. Its ability to retain moisture could also contribute to skin hydration.
Ophthalmic Formulations: The parent compound, carboxymethyl cellulose, is already used as a lubricant in artificial tears. wikipedia.org Derivatives like this compound could be investigated for their potential in ophthalmic drug delivery, possibly to prolong the contact time of a formulation on the ocular surface.
Pulmonary and Nasal Delivery: The rapid water uptake of this compound could be advantageous in dry powder inhalers or nasal spray formulations, potentially aiding in the dispersion and dissolution of the active drug upon contact with the mucosal surfaces.
Sustained Release Injectables: While less conventional, the gelling properties of modified this compound could be explored for creating in-situ forming depots for the sustained release of injectable drugs.
The versatility of this compound, demonstrated by its use in industries ranging from food to cosmetics, suggests that its full potential in advanced drug delivery has yet to be realized. sinocurechem.com Further research into its compatibility and performance in non-oral systems could unlock new therapeutic possibilities.
Q & A
Q. How to address contradictory findings in CCS’s impact on bioavailability?
- Resolution Protocol :
Replicate studies under controlled conditions (fixed humidity/temperature).
Use meta-analysis to aggregate data from diverse designs (e.g., case-control vs. cohort studies) .
Validate hypotheses using in vivo-in vitro correlation (IVIVC) models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
